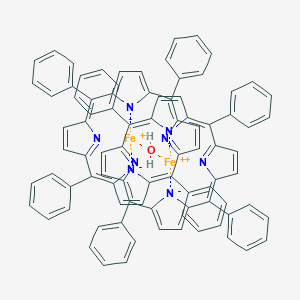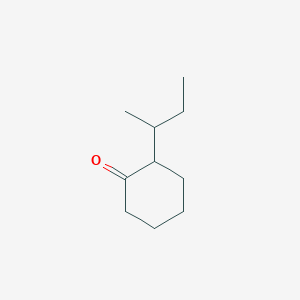
Zinc diperoxometaborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc diperoxometaborate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing active oxygen.
Reduction: It can be reduced to form zinc oxide and boric acid.
Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as a reagent to facilitate oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used to reduce zinc perborate.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is active oxygen, which can further react with other compounds.
Reduction: The major products are zinc oxide and boric acid.
Substitution: The products vary based on the substituent introduced.
Applications De Recherche Scientifique
Zinc diperoxometaborate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Medicine: this compound is explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:
Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.
Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.
Comparaison Avec Des Composés Similaires
Sodium perborate: Similar to zinc perborate, sodium perborate is used as an oxidizing agent and has applications in detergents and bleaching agents.
Calcium perborate: Another perborate compound with similar oxidizing properties and applications in various industries.
Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.
Propriétés
Numéro CAS |
10380-06-0 |
|---|---|
Formule moléculaire |
B2O6Zn |
Poids moléculaire |
183.0084 |
Nom IUPAC |
zinc;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
Clé InChI |
PLVWNARVBMHCST-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
SMILES canonique |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
Key on ui other cas no. |
10380-06-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



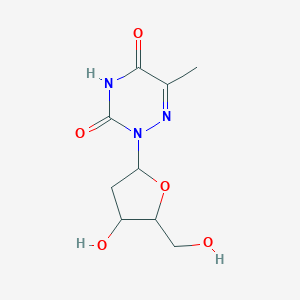
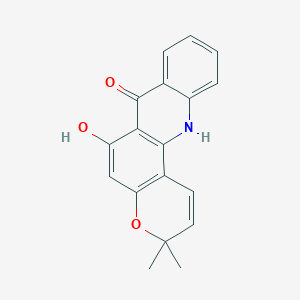

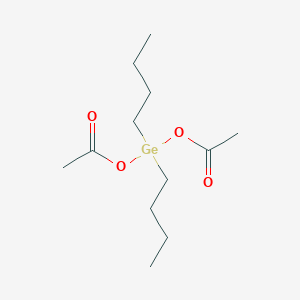
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

